molecular formula C7H9N3O B13675759 1-(2,6-Diaminopyridin-3-YL)ethanone CAS No. 1393554-95-4

1-(2,6-Diaminopyridin-3-YL)ethanone

Cat. No.: B13675759
CAS No.: 1393554-95-4
M. Wt: 151.17 g/mol
InChI Key: SKKPHFGNXFWFQT-UHFFFAOYSA-N
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Description

1-(2,6-Diaminopyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol It is characterized by the presence of a pyridine ring substituted with two amino groups and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diaminopyridin-3-YL)ethanone typically involves the reaction of 2,6-diaminopyridine with acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Diaminopyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Diaminopyridin-3-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Diaminopyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the compound’s amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Diaminopyridin-3-YL)ethanone is unique due to the presence of both amino groups and an ethanone group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

1393554-95-4

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2,6-diaminopyridin-3-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H4,8,9,10)

InChI Key

SKKPHFGNXFWFQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)N)N

Origin of Product

United States

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